3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17799061
InChI: InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(4,7(12)13)15-6-11/h5-6H2,1-4H3,(H,12,13)
SMILES:
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol

3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17799061

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid -

Specification

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
IUPAC Name 5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-5-carboxylic acid
Standard InChI InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(4,7(12)13)15-6-11/h5-6H2,1-4H3,(H,12,13)
Standard InChI Key HJTWDZXJZXYAGW-UHFFFAOYSA-N
Canonical SMILES CC1(CN(CO1)C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₀H₁₇NO₅, with a molecular weight of 231.25 g/mol . Its IUPAC name, 5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-5-carboxylic acid, reflects the presence of:

  • A 1,3-oxazolidine ring (a five-membered heterocycle containing oxygen and nitrogen).

  • A tert-butoxycarbonyl (Boc) group attached to the nitrogen atom.

  • A methyl substituent and a carboxylic acid group at the 5-position of the ring.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₅
Molecular Weight231.25 g/mol
SMILESCC1(CN(CO1)C(=O)OC(C)(C)C)C(=O)O
InChIKeyHJTWDZXJZXYAGW-UHFFFAOYSA-N
Synonyms2091453-45-9, EN300-360006

Synthesis and Reactivity

Stability and Reactivity

  • Boc Group Stability: The Boc group is stable under basic and nucleophilic conditions but cleaved by acids (e.g., trifluoroacetic acid) . This property enables selective deprotection in multi-step syntheses.

  • Carboxylic Acid Reactivity: The free carboxylic acid allows for further functionalization, such as amide bond formation or salt generation.

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s dual functionality (Boc-protected amine and carboxylic acid) makes it ideal for:

  • Peptide Synthesis: Serving as a conformationally constrained amino acid analog to modulate peptide backbone flexibility.

  • Prodrug Design: Facilitating controlled drug release via pH-sensitive Boc cleavage in acidic environments (e.g., tumor microenvironments) .

Analogous Compounds in Therapeutics

Structurally related oxazolidine derivatives are pivotal in anticancer agents. For example, (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a key intermediate in docetaxel synthesis . While the 5-methyl variant lacks the phenyl group, its core oxazolidine-Boc architecture suggests potential utility in analogous drug discovery efforts.

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